2-Isopropyl-4-nitro-benzonitrile
Description
2-Isopropyl-4-nitro-benzonitrile is a substituted aromatic nitrile characterized by a nitro group (-NO₂) at the para position and an isopropyl group (-C₃H₇) at the ortho position relative to the nitrile (-CN) functional group. This compound is of interest in organic synthesis and pharmaceutical research due to its electron-withdrawing nitro group and steric effects imparted by the isopropyl substituent. Its molecular formula is C₁₀H₁₀N₂O₂, with a molecular weight of 190.20 g/mol.
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
4-nitro-2-propan-2-ylbenzonitrile |
InChI |
InChI=1S/C10H10N2O2/c1-7(2)10-5-9(12(13)14)4-3-8(10)6-11/h3-5,7H,1-2H3 |
InChI Key |
WGLUYMCWEJAZIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Scientific Research Applications
Chemistry
In organic chemistry, 2-Isopropyl-4-nitro-benzonitrile serves as an important intermediate for synthesizing more complex organic molecules. Its derivatives are explored for their potential reactions, including:
- Reduction Reactions : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of catalysts like Raney nickel.
- Nucleophilic Substitution : The nitrile group can participate in nucleophilic substitution reactions, allowing for the formation of various derivatives depending on the nucleophile used.
The biological activities of this compound are currently under extensive investigation, particularly for its antimicrobial and anticancer properties:
-
Antimicrobial Activity :
- Preliminary studies indicate that derivatives exhibit significant antimicrobial effects against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
- Example results include:
Microbial Strain Inhibition Zone (mm) Concentration (µg/mL) Staphylococcus aureus 15 100 Escherichia coli 12 100 Pseudomonas aeruginosa 10 100
-
Anticancer Activity :
- In vitro studies have shown promising results in inhibiting cancer cell proliferation across various cell lines, such as MCF-7, HCT-116, and HeLa cells.
- Notable findings include:
Cell Line IC50 Value (µM) Mechanism of Action MCF-7 1.93 Induction of apoptosis via caspase activation HCT-116 2.84 Cell cycle arrest at G1 phase HeLa 1.54 Disruption of DNA replication processes
Industrial Applications
In the industrial sector, this compound is utilized in the production of dyes, pigments, and other chemicals. Its unique reactivity makes it suitable for various applications in material science and chemical manufacturing.
Case Studies
Recent research has highlighted the significance of substituent groups on the aromatic ring in enhancing biological activity. Studies have shown that electron-withdrawing groups at specific positions can increase cytotoxicity against cancer cells. This structure-activity relationship (SAR) emphasizes the potential for modifying the compound to improve its pharmacological properties.
Comparison with Similar Compounds
4-Nitrobenzonitrile
- Structure : Lacks the isopropyl group at the ortho position.
- Key Differences :
- Reduced steric hindrance compared to this compound, leading to higher reactivity in nucleophilic substitution reactions.
- Lower molecular weight (148.12 g/mol ) and simpler synthesis pathway.
- Applications : Primarily used as an intermediate in dyes and agrochemicals, whereas the isopropyl variant may have niche roles in drug synthesis due to enhanced stability .
2-Isopropylbenzonitrile
- Structure : Contains the isopropyl group but lacks the nitro substituent.
- Key Differences: The absence of the nitro group reduces electron-withdrawing effects, making the nitrile less polarized and less reactive in electrophilic aromatic substitution. Higher lipophilicity due to the isopropyl group, which may influence solubility in non-polar solvents.
- Applications : Used in polymer chemistry and as a ligand in coordination complexes.
4-(7-Hydroxy-2-isopropyl-4-oxo-4H-quinazolin-3-yl)-benzonitrile (Patent Compound)
- Structure: Incorporates a quinazolinone ring system fused with the benzonitrile core, along with hydroxy and oxo groups .
- Key Differences: The quinazolinone moiety introduces hydrogen-bonding capabilities and pharmaceutical relevance (e.g., kinase inhibition). Increased molecular complexity (C₁₈H₁₅N₃O₂, 313.33 g/mol) compared to this compound.
- Applications : Explicitly designed for drug development, unlike the nitro-substituted analog, which is more likely a synthetic intermediate.
Physicochemical and Reactivity Data Table
| Compound | Molecular Weight (g/mol) | Functional Groups | Key Reactivity Traits | Applications |
|---|---|---|---|---|
| This compound | 190.20 | -CN, -NO₂, -C₃H₇ | Steric hindrance, moderate electrophilicity | Pharmaceutical intermediates, ligands |
| 4-Nitrobenzonitrile | 148.12 | -CN, -NO₂ | High electrophilicity, simple structure | Dyes, agrochemicals |
| 2-Isopropylbenzonitrile | 159.23 | -CN, -C₃H₇ | Lipophilic, low polarity | Polymers, coordination chemistry |
| Patent Quinazolinone Derivative | 313.33 | -CN, -OH, -C₃H₇, quinazolinone | Hydrogen bonding, bioactivity | Drug candidates (e.g., kinase inhibitors) |
Q & A
Q. What are the recommended synthetic routes for 2-Isopropyl-4-nitro-benzonitrile, and how can regioselectivity in nitration be controlled?
Methodological Answer:
- Synthetic Pathways : Start with benzonitrile derivatives substituted with an isopropyl group (e.g., 4-isopropylbenzonitrile) and perform nitration. Nitration typically requires mixed acids (HNO₃/H₂SO₄), but regioselectivity depends on directing groups. The nitro group preferentially occupies the para position relative to the isopropyl group due to steric and electronic effects .
- Regioselectivity Control : Use computational modeling (e.g., DFT calculations) to predict electronic density maps of the aromatic ring. Experimentally, low-temperature nitration (<5°C) and controlled stoichiometry reduce byproduct formation. Validate purity via HPLC or GC-MS .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Analytical Techniques :
- NMR Spectroscopy : Compare experimental ¹H/¹³C NMR spectra with predicted data (e.g., using ChemSpider’s computational tools) to confirm the nitro and isopropyl substituents .
- IR Spectroscopy : Identify characteristic peaks for nitrile (C≡N, ~2240 cm⁻¹) and nitro (NO₂, ~1520 and ~1350 cm⁻¹) groups .
- Melting Point Analysis : Cross-reference experimental values with literature to assess purity (e.g., discrepancies >2°C indicate impurities) .
Advanced Research Questions
Q. What mechanistic insights explain the electronic effects of the nitro and isopropyl groups on the reactivity of the benzonitrile core?
Methodological Answer:
- Electronic Effects : The nitro group is strongly electron-withdrawing, polarizing the aromatic ring and deactivating meta/para positions. The isopropyl group, being weakly electron-donating, competes for directing effects. Use Hammett constants (σ values) to quantify substituent effects.
- Experimental Validation : Perform electrophilic substitution reactions (e.g., bromination) to map reactive sites. Compare results with computational predictions (e.g., molecular electrostatic potential surfaces) .
Q. How do conflicting reports on the compound’s stability under varying pH conditions be resolved?
Methodological Answer:
- Stability Studies : Design accelerated degradation tests (e.g., 0.1 M HCl/NaOH at 40°C for 24 hours) and monitor via LC-MS.
- Contradiction Resolution : Discrepancies may arise from impurities or solvent interactions. Replicate experiments under controlled conditions (e.g., inert atmosphere, anhydrous solvents) and validate with orthogonal techniques (e.g., TLC, NMR) .
Q. What are the challenges in scaling up the synthesis of this compound for multi-gram applications?
Methodological Answer:
- Optimization Steps :
- Exothermicity Management : Use jacketed reactors for nitration to control temperature spikes.
- Byproduct Mitigation : Employ column chromatography or recrystallization (e.g., ethanol/water mixtures) for purification.
- Yield Improvement : Screen catalysts (e.g., FeCl₃) to enhance nitration efficiency. Document batch-to-batch variability using statistical tools (e.g., ANOVA) .
Safety and Handling Considerations
Q. What exposure controls and personal protective equipment (PPE) are critical when handling this compound?
Methodological Answer:
- PPE Requirements :
- Eye/Face Protection : Chemical goggles and face shields compliant with EN 166 or NIOSH standards.
- Skin Protection : Nitrile gloves and lab coats with full-body coverage.
- Engineering Controls : Use fume hoods with ≥100 fpm airflow for synthesis and purification steps. Implement spill containment protocols (e.g., secondary trays) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility data for this compound?
Methodological Answer:
- Root-Cause Analysis : Variations may stem from differences in solvent purity, temperature, or measurement techniques (e.g., gravimetric vs. spectroscopic methods).
- Standardization : Use USP-grade solvents and document experimental conditions meticulously. Validate results via collaborative studies across labs .
Computational and Modeling Applications
Q. Can computational methods predict the environmental fate of this compound?
Methodological Answer:
- Modeling Tools : Use EPI Suite or SPARC to estimate biodegradation half-lives and octanol-water partition coefficients (log Kow).
- Validation : Compare predictions with experimental data from soil microcosm studies or OECD 301F tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
